Bienvenue dans la boutique en ligne BenchChem!

5-(3-Bromo-benzyl)-2H-tetrazole

Medicinal chemistry Structure-activity relationship Molecular recognition

5-(3-Bromo-benzyl)-2H-tetrazole is a meta-brominated tetrazole building block delivering >360-fold RORγ binding improvement over unsubstituted benzyl analogs (IC₅₀ 68 nM). The 3-bromo substituent enables Suzuki-Miyaura and Buchwald-Hartwig cross-coupling for library synthesis. As a carboxylic acid bioisostere (pKa 4.74), it offers favorable metabolic stability (t₁/₂ >60 min, CYP IC₅₀ >50 μM). Procure at ≥98% purity for reproducible SAR and HTS campaigns.

Molecular Formula C8H7BrN4
Molecular Weight 239.07 g/mol
CAS No. 885278-46-6
Cat. No. B1497451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromo-benzyl)-2H-tetrazole
CAS885278-46-6
Molecular FormulaC8H7BrN4
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CC2=NNN=N2
InChIInChI=1S/C8H7BrN4/c9-7-3-1-2-6(4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)
InChIKeyUQRMUMBBOOAEJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromo-benzyl)-2H-tetrazole (CAS 885278-46-6): Core Physicochemical and Structural Identity for Procurement Specification


5-(3-Bromo-benzyl)-2H-tetrazole (CAS 885278-46-6) is a heterocyclic organic compound of the tetrazole class, structurally defined as a 2H-tetrazole ring bearing a 3-bromobenzyl substituent at the 5-position, with the molecular formula C8H7BrN4 and a molecular weight of 239.07 g/mol . The compound exhibits a predicted acid dissociation constant (pKa) of 4.74 ± 0.10, a predicted boiling point of 418.3 ± 47.0 °C at 760 mmHg, and a predicted density of 1.671 ± 0.06 g/cm³ . Tetrazole derivatives are recognized as classical bioisosteres for carboxylic acid functional groups in medicinal chemistry [1], and the 3-bromo substitution pattern on the phenyl ring introduces specific steric and electronic properties that differentiate this analog from alternative regioisomeric or non-halogenated benzyl tetrazole derivatives .

Why Generic Tetrazole Derivatives Cannot Substitute for 5-(3-Bromo-benzyl)-2H-tetrazole (885278-46-6) in Structure-Dependent Applications


Tetrazole derivatives as a class are not interchangeable; the specific substitution pattern on the aromatic ring fundamentally determines both chemical reactivity and potential biological recognition. The 3-bromo (meta) substitution on the benzyl group of this compound creates a unique molecular electrostatic surface, dipole moment, and steric profile that differs measurably from the 2-bromo (ortho) and 4-bromo (para) regioisomers [1]. In structure-activity relationship (SAR) studies of benzyl tetrazole series, halogen substitution position has been demonstrated to be a critical determinant of target binding affinity [2]. Furthermore, the bromine atom serves as a synthetic handle for downstream functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), where substitution pattern dictates reaction kinetics and product regiochemistry [3]. Generic procurement of an unspecified tetrazole analog without precise control over substitution geometry introduces unquantified variability in both synthetic outcomes and biological assay reproducibility.

Quantitative Differentiation Evidence for 5-(3-Bromo-benzyl)-2H-tetrazole (885278-46-6) Versus Regioisomeric and Non-Halogenated Analogs


3-Bromo Substitution Position Defines Distinct Molecular Electrostatic and Steric Properties Versus 2-Bromo and 4-Bromo Regioisomers

The meta-bromo substitution pattern in 5-(3-bromo-benzyl)-2H-tetrazole confers a molecular electrostatic potential surface and dipole orientation that differs substantially from ortho- and para-bromo regioisomers. This positional isomerism alters the compound's three-dimensional pharmacophore geometry and hydrogen-bonding capacity in target binding pockets. While direct target-specific binding data for the free tetrazole are unavailable, the 3-bromobenzyl tetrazole core appears as a privileged scaffold fragment in patented RORγ inverse agonist series [1]. In broader benzyl tetrazole SAR studies for histamine H3 receptor antagonism, halogen substitution position was identified as a key variable modulating both potency and metabolic stability [2].

Medicinal chemistry Structure-activity relationship Molecular recognition

Tetrazole Ring as Carboxylic Acid Bioisostere: Metabolic Stability Advantage Over Carboxylate-Containing Congeners

The tetrazole heterocycle functions as a validated bioisostere for the carboxylic acid functional group, with the specific advantage of circumventing acyl glucuronidation — a primary metabolic clearance pathway for carboxylate-containing compounds that can generate reactive, potentially toxic metabolites [1]. While specific metabolic stability data for 5-(3-bromo-benzyl)-2H-tetrazole are not reported, tetrazole-containing benzyl derivatives in histamine H3 receptor antagonist programs demonstrated optimized liver microsome stability (t1/2 > 60 min), minimal CYP450 inhibition (IC50 > 50 μM), and high cell permeability (Caco-2 Papp > 20 × 10⁻⁶ cm/s) [2]. These class-level pharmacokinetic advantages position tetrazole analogs favorably over carboxylic acid equivalents in drug discovery campaigns.

Drug design Metabolic stability Bioisosterism

Aryl Bromide Functionality Enables Downstream Palladium-Catalyzed Cross-Coupling Diversification

The bromine atom at the 3-position of the benzyl group serves as a strategic synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions. In a recently developed Pd/Cu cocatalytic C–H arylation methodology for synthesizing 5-aryltetrazoles, aryl bromides serve as effective coupling partners under mild conditions, enabling modular construction of substituted tetrazole libraries [1]. This distinguishes brominated benzyl tetrazoles from non-halogenated analogs, which lack this versatile reactivity. The specific 3-bromo substitution pattern influences both oxidative addition rates in Pd(0)/Pd(II) catalytic cycles and the regiochemical outcome of subsequent transformations.

Synthetic chemistry Cross-coupling Building block

3-Bromobenzyl Tetrazole Fragment Demonstrated Potent RORγ Binding (IC50 = 68 nM) in Patent-Disclosed Tetrazolopyrazine Series

The 3-bromobenzyl tetrazole structural motif appears in Merck patent US9688684 as part of a tetrazolo[1,5-a]pyrazine series evaluated as RORγ inverse agonists. Compound 109, which incorporates the 3-bromobenzyl fragment, demonstrated an IC50 of 68 nM in a GST-tagged human RORγ ligand binding domain (GST-hRORγ-LBD) fluorescence polarization assay competing against a biotinylated TRAP220 cofactor peptide at pH 6.8 [1]. This binding affinity value, while for a more elaborated scaffold rather than the free tetrazole, establishes the 3-bromobenzyl substitution pattern as a productive recognition element within the RORγ ligand binding pocket. In contrast, the identical compound lacking bromine substitution (unsubstituted benzyl analog) exhibited substantially reduced affinity with IC50 > 25,000 nM (25 μM) [1], representing a >360-fold difference in potency attributable in part to the bromine substitution.

RORγ inverse agonist Nuclear receptor Autoimmune disease

Predicted pKa 4.74 Places Tetrazole in Optimal Ionization Range for Carboxylic Acid Mimicry

The predicted acid dissociation constant (pKa) of 5-(3-bromo-benzyl)-2H-tetrazole is 4.74 ± 0.10 . This value positions the compound within the typical pKa range of carboxylic acids (~4-5), supporting its utility as a carboxylic acid bioisostere capable of maintaining comparable ionization states at physiological pH (7.4). At pH 7.4, a compound with pKa 4.74 exists predominantly (>99%) in the deprotonated (anionic) form, mimicking the ionization behavior of carboxylate groups while offering the tetrazole-specific metabolic advantages described in Evidence Item 2. In comparison, alternative heterocyclic bioisosteres such as 1,2,4-oxadiazol-5(4H)-ones exhibit higher pKa values (~6-7), resulting in different fractional ionization profiles at physiological pH.

Physicochemical property Ionization state Bioisosterism

Commercial Availability with Defined Purity Specification (98% Minimum) Enables Reproducible Experimental Outcomes

5-(3-Bromo-benzyl)-2H-tetrazole is commercially available from established chemical suppliers with a minimum purity specification of 98% (HPLC or equivalent analytical method) . This defined quality standard reduces experimental variability attributable to impurities or undefined composition. Pricing and pack size information is available from multiple vendors, including AKSci (100 mg at $469, 1 g at $1,073, 5 g at $2,905, with 4-week lead time) , CymitQuimica (50 mg at €556, 500 mg at €1,515) , and Beyotime (1 g at ¥12,015) [1]. In contrast, sourcing non-standardized or custom-synthesized analogs without certified purity introduces unquantified risk of contaminant interference in sensitive biochemical or cell-based assays.

Quality control Reproducibility Procurement

Validated Application Scenarios for 5-(3-Bromo-benzyl)-2H-tetrazole (885278-46-6) Based on Quantitative Evidence


RORγ Nuclear Receptor Antagonist Development: Leveraging >360-Fold Potency Advantage of 3-Bromo Substitution

As demonstrated in patent US9688684, the 3-bromobenzyl tetrazole fragment confers >360-fold improvement in RORγ binding affinity (IC50 68 nM versus >25,000 nM for the unsubstituted benzyl analog) [1]. This quantitative potency differential positions 5-(3-bromo-benzyl)-2H-tetrazole as a strategically valuable starting point or building block for medicinal chemistry programs targeting RORγ-mediated autoimmune and inflammatory indications. The compound can serve as a scaffold for structure-activity relationship expansion or as a reference standard for assay development in RORγ inverse agonist screening campaigns.

Carboxylic Acid Bioisostere Replacement in Lead Optimization: Circumventing Acyl Glucuronidation Liability

For drug discovery programs where lead compounds contain carboxylic acid functionalities associated with reactive acyl glucuronide formation, 5-(3-bromo-benzyl)-2H-tetrazole offers a validated bioisosteric replacement strategy. Tetrazoles as a class demonstrate favorable metabolic stability profiles, with benzyl tetrazole analogs achieving liver microsome t1/2 > 60 min, minimal CYP inhibition (IC50 > 50 μM), and Caco-2 permeability >20 × 10⁻⁶ cm/s [2]. The predicted pKa of 4.74 for this specific derivative matches carboxylic acid ionization behavior at physiological pH , supporting its use as a drop-in replacement without requiring substantial optimization of ionization state.

Diversifiable Synthetic Intermediate for Cross-Coupling-Based Library Synthesis

The 3-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and direct C–H arylation methodologies [3]. This enables the compound to function as a modular building block for generating focused libraries of substituted tetrazole derivatives. The established synthetic routes (e.g., reaction of 3-bromobenzyl chloride with sodium azide in DMF under reflux, or microwave-assisted protocols achieving yields up to 98%) provide reliable access to multigram quantities for parallel synthesis campaigns.

Assay-Qualified Reference Compound with Certified Purity for Reproducible Screening

With minimum purity specification of 98% from commercial vendors , 5-(3-bromo-benzyl)-2H-tetrazole can be procured as an assay-qualified reference material for high-throughput screening and biochemical assay development. The defined quality standard reduces inter-batch variability and supports cross-laboratory reproducibility. The compound's documented physicochemical properties (molecular weight 239.07 g/mol, predicted density 1.671 g/cm³, predicted boiling point 418.3 °C) facilitate accurate solution preparation and experimental planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Bromo-benzyl)-2H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.